N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: The triazole moiety can be introduced via click chemistry, which involves the reaction of an azide with an alkyne.
Attachment of the Dimethylphenyl Group: This step can be accomplished through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenyl group.
Reduction: Reduction reactions could target the azetidine ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially on the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine and triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide would depend on its specific biological target. Generally, compounds with azetidine and triazole groups can interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide
- N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to pyrrolidine or piperidine analogs. The combination of the triazole and azetidine rings may enhance its stability and specificity in biological systems.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-3-4-14(5-12(11)2)18-15(21)19-6-13(7-19)8-20-10-16-9-17-20/h3-5,9-10,13H,6-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGPKTQXVVAENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)CN3C=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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